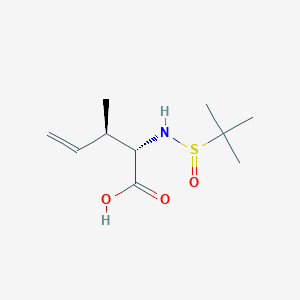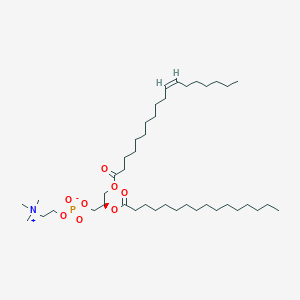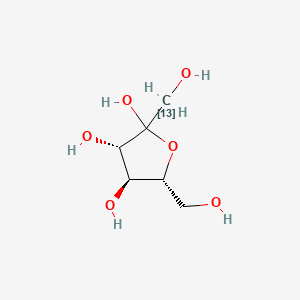
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate is a chemical compound with the molecular formula C2BrClF4O3S It is characterized by the presence of bromine, chlorine, fluorine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate typically involves the reaction of 2-Bromo-1,1,2,2-tetrafluoroethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Bromo-1,1,2,2-tetrafluoroethanol+Chlorosulfonic acid→2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to promote elimination reactions. These reactions are often conducted at elevated temperatures.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used in addition reactions, often under controlled conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Products may include substituted derivatives of the original compound, such as 2-hydroxy-1,1,2,2-tetrafluoroethyl chlorosulfate.
Elimination Reactions: Products may include alkenes or other unsaturated compounds.
Addition Reactions: Products may include addition compounds with halogens or hydrogen halides.
Applications De Recherche Scientifique
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate involves its ability to react with nucleophiles and electrophiles. The presence of multiple halogen atoms and a sulfonate group makes it a versatile reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally include nucleophilic substitution, electrophilic addition, and elimination pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-1-chloro-2,2,2-trifluoroethane: Similar in structure but with different halogen atoms and fewer fluorine atoms.
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a similar tetrafluoroethyl group but attached to a benzene ring.
Uniqueness: 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate is unique due to the combination of bromine, chlorine, and multiple fluorine atoms within its structure. This unique combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C2BrClF4O3S |
|---|---|
Poids moléculaire |
295.44 g/mol |
Nom IUPAC |
1-bromo-2-chlorosulfonyloxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C2BrClF4O3S/c3-1(5,6)2(7,8)11-12(4,9)10 |
Clé InChI |
WSWXWAZXRZZZPI-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)Br)(OS(=O)(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)

![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)

![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)





